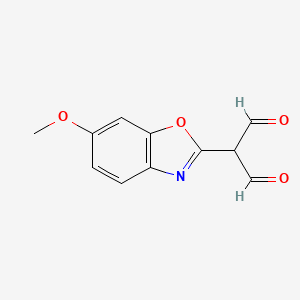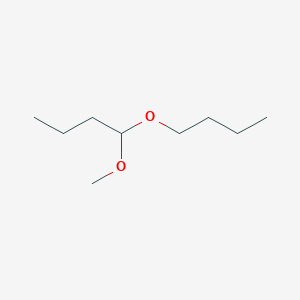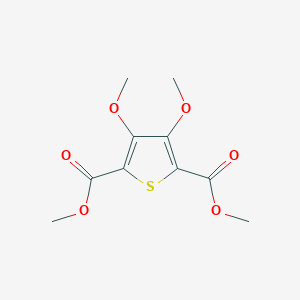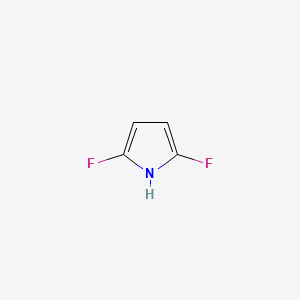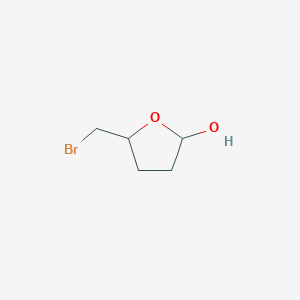
2H-1,3-Benzodioxol-5-yl 3-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Benzodioxol-5-yl 3-methylbut-2-enoate is an organic compound that belongs to the class of benzodioxoles This compound is characterized by a benzodioxole ring fused with a 3-methylbut-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzodioxol-5-yl 3-methylbut-2-enoate typically involves the esterification of 2H-1,3-benzodioxol-5-yl acetic acid with 3-methylbut-2-enol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Benzodioxol-5-yl 3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted benzodioxole derivatives.
Scientific Research Applications
2H-1,3-Benzodioxol-5-yl 3-methylbut-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2H-1,3-Benzodioxol-5-yl 3-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate the function of receptors related to cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A compound with a similar benzodioxole ring but different functional groups.
2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Another benzodioxole derivative with an ethanol group.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: A compound with a benzodioxole ring and an amine group .
Uniqueness
2H-1,3-Benzodioxol-5-yl 3-methylbut-2-enoate is unique due to its specific combination of the benzodioxole ring and the 3-methylbut-2-enoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
112979-30-3 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl 3-methylbut-2-enoate |
InChI |
InChI=1S/C12H12O4/c1-8(2)5-12(13)16-9-3-4-10-11(6-9)15-7-14-10/h3-6H,7H2,1-2H3 |
InChI Key |
QQLJXGKZSFVVTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC1=CC2=C(C=C1)OCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate](/img/structure/B14292173.png)
